N-Palmitoylglycine
Overview
Description
N-Palmitoylglycine is an endogenous lipid that belongs to the family of N-acylamides. It is composed of a 16-carbon saturated fatty acid (palmitic acid) conjugated to glycine through an amide bond . This compound is known for its role as a modulator of calcium influx and nitric oxide production in sensory neurons .
Mechanism of Action
Target of Action
N-Palmitoylglycine (PalGly) is an endogenous lipid that primarily targets the G-protein-coupled receptor GPR132 . This receptor, also known as G2A, is activated by oxidized fatty acids . PalGly also acts as a modulator of calcium influx and nitric oxide production in sensory neurons .
Mode of Action
PalGly interacts with its target, GPR132, and activates it . This activation is comparable to the activation caused by 9-hydroxyoctadecadienoic acid (9-HODE), another oxidized fatty acid . The activation of GPR132 by PalGly leads to a modulation of calcium influx and nitric oxide production in sensory neurons .
Biochemical Pathways
The activation of GPR132 by PalGly affects several biochemical pathways. It leads to an increase in calcium influx in sensory neurons . This influx of calcium is thought to contribute to the production of nitric oxide through calcium-sensitive nitric-oxide synthase enzymes . The exact downstream effects of these pathways are still under investigation.
Pharmacokinetics
It is known that palgly is produced after cellular stimulation and occurs in high levels in rat skin and spinal cord . It is also up-regulated in fatty acid amide hydrolase knockout mice, suggesting a pathway for enzymatic regulation .
Result of Action
The activation of GPR132 by PalGly and the subsequent modulation of calcium influx and nitric oxide production have several effects at the molecular and cellular level. PalGly potently inhibits heat-evoked firing of nociceptive neurons in the rat dorsal horn
Action Environment
The action of PalGly is influenced by various environmental factors. For example, the presence of extracellular calcium is necessary for PalGly-induced calcium influx . Furthermore, the effect of PalGly on sensory neurons is characterized by strict structural requirements and is sensitive to pertussis toxin . More research is needed to fully understand how other environmental factors influence the action, efficacy, and stability of PalGly.
Biochemical Analysis
Biochemical Properties
N-Palmitoylglycine is known to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit heat-evoked firing of nociceptive neurons in the rat dorsal horn . It also induces transient calcium influx in native adult dorsal root ganglion (DRG) cells and a DRG-like cell line .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating calcium influx and nitric oxide production . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. It is known to stimulate nitric oxide synthase enzymes, leading to increased nitric oxide production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It is known to be hydrolyzed by fatty acid amide hydrolase (FAAH), suggesting a pathway for its enzymatic regulation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is produced by the conjugation of fatty acids with glycine, a process facilitated by specific enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Palmitoylglycine can be synthesized through the conjugation of palmitic acid with glycine. This reaction typically involves the activation of palmitic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N-Palmitoylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo substitution reactions where the glycine moiety is replaced with other amino acids or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of N-acyl derivatives with different amino acids or functional groups.
Scientific Research Applications
N-Palmitoylglycine has a wide range of scientific research applications:
Comparison with Similar Compounds
- N-linoleoylglycine
- N-oleoylglycine
- N-arachidonoylglycine
- N-stearoylglycine
- N-docosahexaenoylglycine
Properties
IUPAC Name |
2-(hexadecanoylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTFEOAKFFQCCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179163 | |
Record name | N-Palmitoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Palmitoylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2441-41-0, 158305-64-7 | |
Record name | N-Palmitoylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2441-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Palmitoylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002441410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-hexadecanoylglycine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03440 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Palmitoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Palmitoylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PALMITOYL GLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6V3RIU5KI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Palmitoylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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